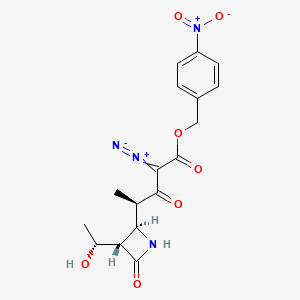
(R)-2-isopropyl-1-tosylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-isopropyl-1-tosylaziridine is a chiral aziridine compound characterized by the presence of an isopropyl group and a tosyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis, enhancing the compound’s stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-isopropyl-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions. For example, reacting ®-2-isopropylamine with an epoxide in the presence of a base like sodium hydride.
Tosylation: The aziridine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group, enhancing the compound’s stability and reactivity.
Industrial Production Methods: Industrial production of ®-2-isopropyl-1-tosylaziridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions: ®-2-isopropyl-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted amines, ethers, or thioethers.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to form oxaziridines.
Reduction: Reduction of the tosyl group can be achieved using reagents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation: Performed using oxidizing agents like mCPBA in dichloromethane (DCM) at low temperatures.
Reduction: Conducted using reducing agents like LiAlH4 in ether solvents under an inert atmosphere.
Major Products:
Substituted Amines, Ethers, and Thioethers: From nucleophilic substitution reactions.
Oxaziridines: From oxidation reactions.
Amines: From reduction reactions.
科学的研究の応用
®-2-isopropyl-1-tosylaziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral amines and other nitrogen-containing compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-2-isopropyl-1-tosylaziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form various products. The tosyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. Molecular targets and pathways involved in its bioactivity are still under investigation, particularly in the context of enzyme inhibition and other biological activities.
類似化合物との比較
(S)-2-isopropyl-1-tosylaziridine: The enantiomer of ®-2-isopropyl-1-tosylaziridine, with similar reactivity but different chiral properties.
N-tosylaziridine: A simpler aziridine compound with a tosyl group but without the isopropyl substituent.
2-isopropylaziridine: An aziridine compound with an isopropyl group but without the tosyl group.
Uniqueness: ®-2-isopropyl-1-tosylaziridine is unique due to the combination of its chiral center, the isopropyl group, and the tosyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of chiral compounds and other complex molecules.
特性
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXAGSLQICYGJ-UEWDXFNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

